(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

Catalog No.
S3400334
CAS No.
1892599-91-5
M.F
C12H13FN2O2
M. Wt
236.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

CAS Number

1892599-91-5

Product Name

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone

IUPAC Name

(3R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

InChI

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1

InChI Key

AQZWJFPJSVTKEQ-MRVPVSSYSA-N

SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

Isomeric SMILES

C[C@@H]1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a synthetic compound belonging to the class of piperazinones. Its molecular formula is C12H13FN2O2C_{12}H_{13}FN_{2}O_{2}, and it features a piperazinone ring substituted with a 4-fluorobenzoyl group at the 4-position and a methyl group at the 3-position. This compound is notable for its potential biological activity and utility in medicinal chemistry due to its unique structural characteristics, which may influence its interaction with biological targets .

, including:

  • Oxidation: The compound can be oxidized to yield N-oxides.
  • Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
  • Substitution: The fluorine atom on the benzoyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Commonly performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophiles such as amines or thiols can be employed, often in the presence of a catalyst or under basic conditions.

Major Products Formed

  • From Oxidation: N-oxides.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Substituted benzoyl derivatives.

Research indicates that (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone may exhibit significant biological activities, particularly in modulating enzyme functions. Its potential anti-inflammatory and analgesic properties have been investigated, suggesting that it may inhibit specific enzymes involved in inflammatory pathways. This modulation could lead to therapeutic applications in treating conditions associated with inflammation .

The synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone typically involves:

  • Reaction Setup: The reaction between 4-fluorobenzoyl chloride and 3-methylpiperazine is conducted under controlled conditions.
  • Base Utilization: A base such as triethylamine is used to facilitate the reaction.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

In industrial settings, these methods may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield .

(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone has several applications, including:

  • Chemistry: Serves as an intermediate in synthesizing more complex molecules.
  • Biology: Explored for interactions with biological targets such as enzymes and receptors.
  • Medicine: Investigated for potential therapeutic effects, particularly anti-inflammatory and analgesic properties.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone have focused on its interactions with various biological targets. It has shown promise in binding to specific enzymes, which may lead to modulation of their activity. This characteristic is crucial for understanding its potential therapeutic effects, particularly in inflammatory diseases where enzyme inhibition plays a significant role.

Several compounds share structural similarities with (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluorobenzyl)piperazineBenzyl substitution on piperazineLacks carbonyl functionality
1-(4-Chlorobenzyl)piperazineChlorobenzyl substitution on piperazineDifferent halogen substituent
1-MethylpiperazineMethyl substitution on piperazineNo aromatic substitution
2-PiperazinoneBasic piperazinone structureLacks additional substituents

The uniqueness of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone lies in its specific combination of a fluorinated aromatic group and a piperazinone structure, which may enhance its biological activity compared to similar compounds lacking these features .

XLogP3

1

Dates

Modify: 2023-08-19

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